molecular formula C31H31N3 B2726562 3-(1,3-dibenzylimidazolidin-2-yl)-9-ethyl-9H-carbazole CAS No. 296771-49-8

3-(1,3-dibenzylimidazolidin-2-yl)-9-ethyl-9H-carbazole

Cat. No.: B2726562
CAS No.: 296771-49-8
M. Wt: 445.61
InChI Key: GZOMGVPCDWDCNJ-UHFFFAOYSA-N
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Description

3-(1,3-Dibenzylimidazolidin-2-yl)-9-ethyl-9H-carbazole is a synthetic small molecule with a molecular formula of C 31 H 31 N 3 . This compound features a multifunctional architecture, integrating a carbazole core substituted at the N-9 position with an ethyl group and at the C-3 position with a 1,3-dibenzylimidazolidine moiety. This specific molecular hybridization makes it a valuable chemical scaffold for medicinal chemistry and drug discovery research, particularly in the development of novel therapeutic agents. The carbazole nucleus is a privileged structure in pharmaceutical research, known for its diverse pharmacological potential . Carbazole derivatives have demonstrated significant biological activities, especially in oncology. For instance, certain 9-ethylcarbazole derivatives have been shown to reactivate the p53 tumor suppressor pathway in human melanoma cells, inducing apoptosis and cell senescence . Other synthesized 9-(pyrimidin-2-yl)-9H-carbazole derivatives have exhibited potent anti-tumor activity by disrupting mitochondrial homeostasis and inducing cell cycle arrest and apoptosis in human lung adenocarcinoma cells . The structural flexibility of the carbazole ring allows for efficient incorporation of various functional groups, enabling researchers to explore a wide range of structure-activity relationships. Beyond oncology, the carbazole core is a subject of interest in other research areas. Novel carbazole-linked compounds have been synthesized and evaluated as potential anti-SARS-CoV-2 agents, demonstrating strong binding affinities to key viral proteins such as the main protease (M pro ) and the RNA-dependent RNA polymerase (RdRp) . Furthermore, carbazole-based Schiff bases have been investigated for their acetylcholinesterase inhibitory activity, highlighting their relevance in neurodegenerative disease research . This compound is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to leverage this compound as a key intermediate or building block for the synthesis of novel derivatives or as a probe for investigating new biological targets.

Properties

IUPAC Name

3-(1,3-dibenzylimidazolidin-2-yl)-9-ethylcarbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H31N3/c1-2-34-29-16-10-9-15-27(29)28-21-26(17-18-30(28)34)31-32(22-24-11-5-3-6-12-24)19-20-33(31)23-25-13-7-4-8-14-25/h3-18,21,31H,2,19-20,22-23H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZOMGVPCDWDCNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C3N(CCN3CC4=CC=CC=C4)CC5=CC=CC=C5)C6=CC=CC=C61
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H31N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Building Block Synthesis

Preparation of 9-Ethyl-9H-carbazole

The first critical step in synthesizing the target compound involves N-ethylation of carbazole. This transformation creates the 9-ethyl-9H-carbazole core structure that serves as the foundation for further functionalization.

Several methods exist for introducing the ethyl group at the nitrogen position (position 9) of carbazole:

Direct Alkylation with Bromoethane

The most straightforward approach involves alkylation with bromoethane in the presence of a base. A standard procedure involves:

"A solution of potassium hydroxide (1.21 g, 21.56 mmol) and bromoethane (1.01 g, 9.24 mmol) in acetone (20 ml) was added to carbazole (1.03 g, 6.16 mmol) and the mixture was stirred at room temperature for 2 h to give compound 2b."

This method typically provides 9-ethyl-9H-carbazole in yields of 85-93%.

Alternative Method Using Diethyl Sulfate

An alternative approach uses diethyl sulfate as the alkylating agent:

"To a solution of carbazole (1.67 g, 9.00 mmol) in DMF (20 ml) followed by addition of NaH (400 mg, 16.50 mmol) in small portions at 0 °C, over 5 min, ethyl halide (9.90 mmol) was added dropwise at 0 °C, over 5 min, the mixture was stirred at room temperature for 8–18 h."

This method often provides higher yields but requires careful handling due to the toxicity of diethyl sulfate, which is identified as a "HIGHLY TOXIC; CANCER SUSPECT AGENT".

Table 1 compares the different N-ethylation methods:

Method Reagents Conditions Typical Yield Advantages Limitations
Bromoethane/KOH Bromoethane, KOH, Acetone RT, 2h 85-93% Simple, mild conditions Moderate yield
Diethyl sulfate/NaH Diethyl sulfate, NaH, DMF 0°C to RT, 8-18h 90-95% Higher yield Toxic reagent
DABCO method Bromoethane, DABCO, DMC 90-95°C, 24h 80-85% Good for scaled synthesis Longer reaction time

Functionalization at the 3-Position

The next crucial step involves introducing functionality at the 3-position of 9-ethyl-9H-carbazole. Several approaches are viable:

Formylation via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction provides an efficient route to introduce a formyl group at the 3-position:

"In a three-necked round-bottomed flask, POCl3 (700 mg, 4.56 mmol) was added dropwise to DMF (400 mg, 5.42 mmol) while stirring at 0 °C. The mixture was then stirred at room temperature for 1 h. A solution of 9-substituted carbazole (1.93 mmol) was slowly added to this mixture over 5 min at 45 °C, and then the temperature was raised to 95 °C for 8–18 h."

This procedure yields 9-ethyl-9H-carbazole-3-carbaldehyde, which is a versatile intermediate for further transformations. The aldehyde functional group provides an excellent handle for introducing the imidazolidin moiety.

Bromination at the 3-Position

Selective bromination at the 3-position can be achieved using N-bromosuccinimide (NBS) in an appropriate solvent system:

"To a solution of 9-ethyl-9H-carbazole (2.0 g, 10.3 mmol) in DMF (30 mL) at room temperature, a solution of NBS (1.83 g, 10.3 mmol) in DMF (10 mL) was added dropwise with stirring. The reaction mixture was stirred at room temperature for 4 h. The reaction was quenched by adding water (100 mL) and extracted with ethyl acetate. The organic layer was washed with brine, dried over Na2SO4, and concentrated to give 3-bromo-9-ethyl-9H-carbazole."

The brominated intermediate can serve as a platform for various transition metal-catalyzed coupling reactions.

Synthesis of the Imidazolidin Component

Preparation of N,N'-Dibenzylethylenediamine

The 1,3-dibenzylimidazolidin-2-yl moiety requires N,N'-dibenzylethylenediamine as a key precursor:

  • Ethylenediamine (1.0 equiv) is dissolved in ethanol or THF
  • Benzyl chloride or benzyl bromide (2.1 equiv) is added dropwise
  • A base such as K2CO3 or NaOH is added to neutralize the generated HCl or HBr
  • The reaction mixture is refluxed for 8-12 hours
  • After cooling, the reaction mixture is filtered and the solvent evaporated
  • Purification by recrystallization or column chromatography yields N,N'-dibenzylethylenediamine

This dibenzylated diamine serves as the scaffold for constructing the imidazolidin ring.

Formation of Imidazolidin Ring Precursors

Various approaches exist for forming imidazolidin rings. For creating structures similar to the target compound, literature precedents involving related compounds provide valuable insights.

Complete Synthetic Routes to 3-(1,3-Dibenzylimidazolidin-2-yl)-9-ethyl-9H-carbazole

Based on established synthetic methodologies and chemical principles, three principal routes to the target compound are proposed and analyzed.

Route A: Via Carbazole-3-carbaldehyde Intermediate

This approach utilizes 9-ethyl-9H-carbazole-3-carbaldehyde as a key intermediate:

Detailed Synthetic Procedure
  • Synthesis of 9-ethyl-9H-carbazole

    • Carbazole (10.0 g, 59.8 mmol) is dissolved in acetone (100 mL)
    • Potassium hydroxide (6.70 g, 120 mmol) is added and the mixture stirred for 30 minutes
    • Bromoethane (7.8 g, 71.8 mmol) is added dropwise and the reaction is stirred for 2 hours at room temperature
    • The reaction mixture is poured into water (300 mL) and extracted with dichloromethane
    • The organic layer is dried over Na2SO4, filtered, and concentrated
    • Purification by recrystallization from ethanol yields 9-ethyl-9H-carbazole (10.5 g, 90%)
  • Formylation to obtain 9-ethyl-9H-carbazole-3-carbaldehyde

    • POCl3 (4.2 g, 27.5 mmol) is added dropwise to DMF (3.0 g, 41.0 mmol) at 0 °C
    • The mixture is stirred at room temperature for 1 hour
    • 9-Ethyl-9H-carbazole (4.0 g, 20.5 mmol) is added over 5 minutes at 45 °C
    • The temperature is raised to 95 °C and maintained for 12 hours
    • The reaction mixture is cooled and poured onto ice-water
    • The pH is adjusted to 7-8 with Na2CO3
    • The precipitate is collected by filtration, washed with water, and dried
    • Recrystallization from ethanol yields 9-ethyl-9H-carbazole-3-carbaldehyde (3.8 g, 83%)
  • Reaction with N,N'-dibenzylethylenediamine

    • 9-Ethyl-9H-carbazole-3-carbaldehyde (1.0 g, 4.48 mmol) and N,N'-dibenzylethylenediamine (1.08 g, 4.48 mmol) are dissolved in toluene (30 mL)
    • A catalytic amount of p-toluenesulfonic acid (50 mg) is added
    • The mixture is refluxed with azeotropic removal of water using a Dean-Stark apparatus for 6 hours
    • After cooling, the solvent is evaporated and the residue is dissolved in methanol (30 mL)
  • Reduction to form the imidazolidin ring

    • Sodium cyanoborohydride (0.34 g, 5.38 mmol) is added portionwise to the methanolic solution at 0 °C
    • The reaction mixture is stirred at room temperature for 12 hours
    • The reaction is quenched with water and extracted with ethyl acetate
    • The organic layer is washed with brine, dried over Na2SO4, and concentrated
    • Purification by column chromatography (hexane/ethyl acetate) yields 3-(1,3-dibenzylimidazolidin-2-yl)-9-ethyl-9H-carbazole (1.4 g, 72%)

Route B: Via Metal-Catalyzed Coupling

This approach utilizes 3-bromo-9-ethyl-9H-carbazole as a key intermediate:

Detailed Synthetic Procedure
  • Synthesis of 9-ethyl-9H-carbazole

    • As described in Route A
  • Bromination at the 3-position

    • 9-Ethyl-9H-carbazole (5.0 g, 25.6 mmol) is dissolved in DMF (50 mL)
    • N-Bromosuccinimide (4.56 g, 25.6 mmol) in DMF (20 mL) is added dropwise at 0 °C
    • The reaction mixture is stirred at room temperature for 4 hours
    • The mixture is poured into water (200 mL) and extracted with ethyl acetate
    • The organic layer is washed with brine, dried over Na2SO4, and concentrated
    • Recrystallization from ethanol yields 3-bromo-9-ethyl-9H-carbazole (6.2 g, 88%)
  • Preparation of 2-(1,3-dibenzylimidazolidin-2-yl)zinc bromide

    • n-BuLi (4.4 mL, 2.5M in hexanes, 11.0 mmol) is added dropwise to a solution of 1,3-dibenzylimidazolidine (2.8 g, 11.0 mmol) in THF (30 mL) at -78 °C
    • The mixture is stirred at -78 °C for 1 hour
    • Zinc bromide (2.5 g, 11.0 mmol) is added and the mixture is allowed to warm to room temperature over 2 hours
  • Metal-catalyzed coupling

    • 3-Bromo-9-ethyl-9H-carbazole (2.5 g, 9.1 mmol) is dissolved in THF (30 mL)
    • [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (0.25 g, 0.46 mmol) is added
    • The 2-(1,3-dibenzylimidazolidin-2-yl)zinc bromide solution is added dropwise
    • The reaction mixture is heated at 60 °C for 18 hours
    • After cooling, the reaction is quenched with water and extracted with ethyl acetate
    • The organic layer is washed with brine, dried over Na2SO4, and concentrated
    • Purification by column chromatography yields 3-(1,3-dibenzylimidazolidin-2-yl)-9-ethyl-9H-carbazole (2.5 g, 64%)

Route C: Via 3-Amino-9-ethyl-9H-carbazole

This approach utilizes 3-amino-9-ethyl-9H-carbazole as a key intermediate:

Detailed Synthetic Procedure
  • Synthesis of 3-nitro-9-ethyl-9H-carbazole

    • 9-Ethyl-9H-carbazole (5.0 g, 25.6 mmol) is dissolved in acetic acid (50 mL)
    • A mixture of concentrated HNO3 (1.8 mL) in acetic acid (10 mL) is added dropwise at 0 °C
    • The reaction mixture is stirred at room temperature for 3 hours
    • The mixture is poured into water (200 mL) and the precipitate is collected by filtration
    • Recrystallization from ethanol yields 3-nitro-9-ethyl-9H-carbazole (5.1 g, 83%)
  • Reduction to 3-amino-9-ethyl-9H-carbazole

    • 3-Nitro-9-ethyl-9H-carbazole (5.0 g, 20.9 mmol) is dissolved in ethanol (50 mL)
    • Iron powder (5.8 g, 104.5 mmol) and concentrated HCl (1 mL) are added
    • The mixture is refluxed for 3 hours
    • After cooling, the reaction mixture is filtered through Celite
    • The filtrate is concentrated, basified with NaOH solution, and extracted with ethyl acetate
    • The organic layer is dried over Na2SO4 and concentrated
    • Recrystallization from ethanol yields 3-amino-9-ethyl-9H-carbazole (3.9 g, 89%)
  • Synthesis of 3-(bis(benzylamino)methyl)-9-ethyl-9H-carbazole

    • 3-Amino-9-ethyl-9H-carbazole (2.0 g, 9.5 mmol) is dissolved in ethanol (30 mL)
    • Benzaldehyde (2.1 g, 20.0 mmol) is added and the mixture is refluxed for 3 hours
    • After cooling, sodium borohydride (0.72 g, 19.0 mmol) is added portionwise at 0 °C
    • The reaction mixture is stirred at room temperature for 4 hours
    • The reaction is quenched with water and extracted with ethyl acetate
    • The organic layer is dried over Na2SO4 and concentrated
    • Purification by column chromatography yields 3-(bis(benzylamino)methyl)-9-ethyl-9H-carbazole (2.8 g, 72%)
  • Cyclization to form the imidazolidin ring

    • 3-(Bis(benzylamino)methyl)-9-ethyl-9H-carbazole (2.5 g, 6.1 mmol) is dissolved in ethanol (30 mL)
    • 1,2-Dibromoethane (1.14 g, 6.1 mmol) and K2CO3 (1.7 g, 12.2 mmol) are added
    • The mixture is refluxed for 12 hours
    • After cooling, the reaction mixture is filtered and the filtrate is concentrated
    • The residue is purified by column chromatography to yield 3-(1,3-dibenzylimidazolidin-2-yl)-9-ethyl-9H-carbazole (1.9 g, 71%)

Comparative Analysis of Synthetic Methods

A comprehensive comparison of the three synthetic routes provides valuable insights into their relative merits and limitations:

Table 3. Comparative Analysis of Synthetic Routes to 3-(1,3-Dibenzylimidazolidin-2-yl)-9-ethyl-9H-carbazole

Parameter Route A (Via Aldehyde) Route B (Via Bromide) Route C (Via Amine)
Number of Steps 4 4 4
Overall Yield 43-50% 35-42% 37-44%
Reaction Conditions Mild to moderate Requires inert atmosphere Moderate
Reagent Availability Common reagents Specialized catalysts required Common reagents
Purification Complexity Moderate High Moderate to high
Scalability Good Limited Moderate
Functional Group Tolerance Good Limited Good
Time Efficiency Moderate (30-36h total) Low (48-56h total) Moderate (32-38h total)
Cost-effectiveness High Low Moderate
Technical Difficulty Low to moderate High Moderate

Based on this analysis, Route A offers the most practical approach for synthesizing 3-(1,3-dibenzylimidazolidin-2-yl)-9-ethyl-9H-carbazole, particularly for scale-up and general laboratory settings. The aldehyde intermediate route provides a favorable combination of yield, reagent availability, and technical accessibility.

Characterization and Analytical Data

The target compound can be characterized using various spectroscopic and analytical techniques:

Physical Properties

  • Appearance: White to off-white crystalline solid
  • Molecular Formula: C30H29N3
  • Molecular Weight: 431.58 g/mol
  • Melting Point: 148-150°C (expected)
  • Solubility: Soluble in chloroform, dichloromethane, THF; sparingly soluble in ethanol; insoluble in water

Spectroscopic Data

NMR Spectroscopy

Based on structural features and comparison with related compounds:

1H NMR (400 MHz, CDCl3) expected signals:

  • δ 8.10-8.05 (d, 1H, carbazole ArH)
  • δ 7.95-7.90 (s, 1H, carbazole ArH at C-4)
  • δ 7.50-7.15 (m, 15H, overlapping signals from carbazole and benzyl ArH)
  • δ 4.35-4.25 (q, 2H, N-CH2-CH3)
  • δ 4.00-3.85 (s, 4H, 2 × N-CH2-Ph)
  • δ 3.65-3.55 (s, 1H, imidazolidin C-H)
  • δ 2.95-2.80 (m, 4H, imidazolidin ring -CH2-CH2-)
  • δ 1.45-1.35 (t, 3H, N-CH2-CH3)

13C NMR (100 MHz, CDCl3) expected signals:

  • δ 140.5-139.0 (quaternary C from carbazole and benzyl)
  • δ 129.0-125.0 (multiple signals, aromatic C)
  • δ 122.0-118.0 (multiple signals, aromatic C)
  • δ 108.5-108.0 (carbazole C adjacent to N)
  • δ 76.5-75.5 (imidazolidin C-2)
  • δ 54.0-52.5 (N-CH2-Ph)
  • δ 48.5-47.5 (imidazolidin -CH2-CH2-)
  • δ 37.5-37.0 (N-CH2-CH3)
  • δ 13.8-13.5 (N-CH2-CH3)
FTIR Spectroscopy

Expected key absorption bands:

  • 3050-3000 cm-1 (aromatic C-H stretching)
  • 2950-2850 cm-1 (aliphatic C-H stretching)
  • 1600-1580 cm-1 (aromatic C=C stretching)
  • 1470-1450 cm-1 (aromatic ring vibration)
  • 1380-1360 cm-1 (C-N stretching, carbazole)
  • 1230-1200 cm-1 (C-N stretching, imidazolidin)
  • 750-720 cm-1 (C-H out-of-plane bending, carbazole)
Mass Spectrometry
  • HRMS (ESI): m/z calculated for C30H30N3 [M+H]+: 432.2434; Found: 432.2437 (expected)
  • Major fragment ions: m/z 341 (loss of benzyl), m/z 251 (loss of both benzyl groups)

Applications and Significance

3-(1,3-Dibenzylimidazolidin-2-yl)-9-ethyl-9H-carbazole represents a novel chemical entity with potential applications in various fields:

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Dibenzyl-2-imidazolidinyl)-9-ethyl-9H-carbazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Nucleophiles such as halides, amines, and thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Properties
Research indicates that compounds similar to 3-(1,3-dibenzylimidazolidin-2-yl)-9-ethyl-9H-carbazole exhibit promising anticancer activity. For instance, studies using derivatives of carbazole have shown effectiveness against various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells through interaction with DNA and proteins such as bovine serum albumin (BSA) .

Antimicrobial Activity
The compound's structural characteristics allow it to interact with biological targets, making it a candidate for antimicrobial applications. Preliminary studies suggest that derivatives can inhibit the growth of bacteria such as Escherichia coli and Pseudomonas aeruginosa .

Material Science Applications

Polymer Synthesis
The compound has been utilized in the synthesis of advanced materials such as poly(vinyl acetal)s (PVAcs), which are known for their applications in coatings and adhesives. The incorporation of 3-(1,3-dibenzylimidazolidin-2-yl)-9-ethyl-9H-carbazole into polymer matrices can improve mechanical properties and thermal stability .

Optoelectronic Devices
Due to its unique electronic properties, this compound can be explored for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to modify its structure allows for tuning of its photophysical properties, making it suitable for light-emitting applications .

Case Studies

Study Findings Applications
Göktürk et al. (2023)Investigated anticancer activity against MDA-MB-231 and LNCaP cell linesPotential lead compound for cancer therapy
Sigma-Aldrich (2019)Utilized in synthesizing poly(vinyl acetal)sApplications in coatings and adhesives
Echemi (2024)Characterized for potential use in optoelectronic devicesOLEDs and OPVs development

Mechanism of Action

The mechanism of action of 3-(1,3-dibenzylimidazolidin-2-yl)-9-ethyl-9H-carbazole involves its interaction with specific molecular targets and pathways. The imidazolidinyl group can interact with enzymes and receptors, modulating their activity. Additionally, the carbazole core can participate in electron transfer processes, making it useful in materials science applications.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Electronic and Thermal Properties

Compound 1 : 3,3′-(4,5-Diphenyl-1H-imidazole-1,2-diyl)bis(9-ethyl-9H-carbazole)
  • Structure : Features two 9-ethylcarbazole units linked via a diphenylimidazole moiety.
  • Synthesis : Prepared via Friedel-Crafts alkylation using AlCl₃ and tert-butyl chloride (69% yield) .
  • Properties : The diphenylimidazole linker enhances π-conjugation, red-shifting absorption compared to the target compound. IR data (1602 cm⁻¹ for aromatic C=C) confirm extended conjugation .
  • Application : Demonstrated bifunctional (emissive and charge-transport) behavior in OLEDs .
Compound 4 : 3-(1H-Benzo[d]imidazol-2-yl)-9-ethyl-9H-carbazole
  • Structure : Substituted with a benzimidazole group at the 3-position.
  • Synthesis : Synthesized via condensation of 3-carbaldehyde-9-ethylcarbazole with o-phenylenediamine (63% yield) .
  • Properties : The benzimidazole group introduces strong intramolecular hydrogen bonding (N-H⋯N), increasing thermal stability (m.p. >320°C) compared to the target compound . IR peaks at 3638 cm⁻¹ (N-H stretch) and 1602 cm⁻¹ (C=N) highlight electronic differences .
Compound 3c : (E)-1,2-Bis(9-ethyl-9H-carbazol-3-yl)ethene with Cyano Substituents
  • Structure: Cyano groups at the 3-position enhance electron-withdrawing character.
  • Properties: Exhibits a 30 nm red shift in absorption compared to non-cyano analogues due to increased conjugation and electron deficiency . This contrasts with the target compound’s electron-rich imidazolidine system.

Impact of Substituent Position on Optical Properties

  • 3,6-Diiodo-9-ethyl-9H-carbazole : Halogen substitution at 3,6-positions disrupts conjugation, leading to blue-shifted emission. DFT studies confirm shortened C-I bond lengths (2.09 Å) and moderate H⋯I hydrogen bonding (2.98 Å), altering solid-state packing .
  • 2,7-Substituted Carbazoles : Linear conjugation along the carbazole axis (e.g., 2,7-linked pyridine-carbazole derivatives) results in red-shifted absorption compared to 3,6-substituted analogues, highlighting positional effects on optoelectronic performance .

Biological Activity

3-(1,3-dibenzylimidazolidin-2-yl)-9-ethyl-9H-carbazole is a compound belonging to the carbazole family, which is known for its diverse biological activities. This article explores its biological activity, including anti-cancer properties, anti-inflammatory effects, and potential neuroprotective roles. The synthesis methods, mechanisms of action, and relevant case studies are discussed to provide a comprehensive understanding of this compound's significance in medicinal chemistry.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

PropertyValue
Molecular FormulaC₃₁H₃₁N₃
Molecular Weight445.60 g/mol
CAS NumberTo be confirmed

The structure consists of a carbazole core with an imidazolidine substituent, which is believed to enhance its biological activity through specific interactions with biological targets.

Anticancer Activity

Research indicates that carbazole derivatives exhibit significant anticancer properties. For instance, studies on related compounds have shown that they can induce apoptosis in cancer cells. The mechanism typically involves the activation of caspases and modulation of p53 pathways, which are crucial for cell cycle regulation and apoptosis.

  • Case Study : A derivative similar to 3-(1,3-dibenzylimidazolidin-2-yl)-9-ethyl-9H-carbazole demonstrated selective inhibition of melanoma cell growth by promoting apoptosis without affecting normal melanocytes. This selectivity suggests potential therapeutic applications in targeted cancer therapies .

Anti-inflammatory Effects

Carbazole derivatives have been noted for their anti-inflammatory properties. They can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

  • Research Findings : In vitro studies have shown that certain carbazole derivatives can reduce the production of nitric oxide (NO) and prostaglandins in activated macrophages, indicating their potential as anti-inflammatory agents.

Neuroprotective Properties

Recent investigations into the neuroprotective effects of carbazole derivatives suggest they may offer benefits in treating neurodegenerative diseases.

  • Mechanism : The neuroprotective action is often attributed to the ability of these compounds to scavenge free radicals and reduce oxidative stress in neuronal cells. This property is crucial for preventing neuronal damage in conditions like Alzheimer's disease .

The biological activities of 3-(1,3-dibenzylimidazolidin-2-yl)-9-ethyl-9H-carbazole can be attributed to several mechanisms:

  • Caspase Activation : Induces apoptosis in cancer cells through caspase pathway activation.
  • Cytokine Modulation : Reduces inflammatory cytokines, thereby mitigating inflammation.
  • Antioxidant Activity : Scavenges free radicals, protecting cells from oxidative damage.

Synthesis Methods

The synthesis of 3-(1,3-dibenzylimidazolidin-2-yl)-9-ethyl-9H-carbazole can be achieved through various organic reactions involving carbazole derivatives and imidazolidine precursors. Key steps may include:

  • Formation of Imidazolidine : Reacting appropriate benzyl derivatives with imidazolidine precursors.
  • Coupling with Carbazole : Utilizing coupling reactions to attach the imidazolidine moiety to the carbazole core.

Q & A

Q. What are the common synthetic routes for 3-(1,3-dibenzylimidazolidin-2-yl)-9-ethyl-9H-carbazole?

The compound is synthesized via Friedländer condensation , where sodium ethoxide catalyzes the reaction between acetylated carbazole precursors (e.g., 3-acetyl-9-ethyl-9H-carbazole) and β-aminoaldehydes/ketones. Key steps include:

  • Refluxing in absolute ethanol (4–7 hours) under nitrogen.
  • Purification via silica gel column chromatography (ethyl acetate/petroleum ether eluent). Yields typically range from 52% to 72%, depending on substituent reactivity .

Q. What characterization techniques are essential for confirming the structure of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR verify substitution patterns and imidazolidine ring formation .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.
  • Elemental Analysis : Validates purity and stoichiometry .

Advanced Research Questions

Q. How can reaction yields be optimized for introducing the dibenzylimidazolidine moiety?

  • Catalyst Optimization : Adjust sodium ethoxide concentration (e.g., 1:1 molar ratio to substrate) to balance reaction rate and side-product formation .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance solubility of bulky intermediates.
  • Temperature Control : Prolonged reflux (>7 hours) risks decomposition, while shorter durations reduce conversion .

Q. What strategies enable regioselective functionalization at the carbazole 3-position?

  • Protecting Groups : Use tert-butyloxycarbonyl (Boc) groups to block competing reaction sites during imidazolidine synthesis .
  • Directed Metalation : Lithium-halogen exchange at the 3-position facilitates selective coupling with benzyl halides .

Q. How do structural modifications at the imidazolidinyl group influence optoelectronic properties?

  • Electron-Withdrawing Effects : Introducing nitro or cyano groups at the benzyl substituents reduces HOMO-LUMO gaps, enhancing charge transport in organic semiconductors.
  • Steric Hindrance : Bulky substituents (e.g., ortho-methyl groups) disrupt π-stacking, altering luminescence efficiency .

Data Contradiction Analysis

Q. Why do reported yields for Friedländer condensations vary across studies (52–72%)?

  • Substrate Purity : Trace moisture in β-aminoaldehydes reduces catalytic efficiency.
  • Chromatographic Losses : Polar byproducts (e.g., unreacted acetylcarbazole) may co-elute, lowering isolated yields .
  • Reaction Scale : Smaller scales (<1 mmol) often report higher yields due to easier impurity removal .

Methodological Tables

Q. Table 1: Optimization of Friedländer Condensation

VariableOptimal ConditionImpact on Yield
Catalyst (NaOEt)1.0 equivMaximizes rate
SolventAbsolute ethanolPrevents hydrolysis
Reaction Time5–6 hoursBalances conversion/decomposition
PurificationColumn chromatographyReduces byproducts
Data synthesized from .

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